molecular formula C14H16FN3OS2 B2713777 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392303-23-0

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No. B2713777
CAS RN: 392303-23-0
M. Wt: 325.42
InChI Key: JUPZMAXVHHMQTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and an amide group . The fluorine atom in the fluorobenzyl group would be expected to have a significant impact on the compound’s chemical properties, as fluorine is highly electronegative.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide group and the thiadiazole ring . The amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which might affect its solubility in various solvents .

Scientific Research Applications

Photodynamic Therapy Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, as part of the 1,3,4-thiadiazole core, has been investigated for its potential in photodynamic therapy (PDT). The compound's derivatives, particularly those involving zinc phthalocyanine structures, have shown high singlet oxygen quantum yield. This property is crucial for PDT applications, as the generation of singlet oxygen upon light activation can lead to the selective destruction of cancerous cells. The high singlet oxygen quantum yield and appropriate photodegradation properties of these derivatives suggest their potential as effective Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

Research has also focused on the antimicrobial and antifungal properties of compounds derived from the 1,3,4-thiadiazole core. A study on N-(dibenzylcarbamothioyl)-3-methylbutanamide, a compound with a similar thiadiazole structure, revealed significant in-vitro antibacterial and antifungal activity. The compound's structure was confirmed through various spectroscopic techniques, and its biological activity was assessed against multiple microbial strains. The findings underscored the compound's potential in addressing microbial infections, highlighting the broader antimicrobial applications of thiadiazole derivatives (Gumus et al., 2017).

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, has been explored in various studies. One such study synthesized new benzothiazole acylhydrazones that showed promising anticancer activity. These compounds, developed from the benzothiazole scaffold, which is structurally similar to the thiadiazole core, were tested against multiple cancer cell lines. The research demonstrated the compounds' potential in inhibiting cancer cell growth, suggesting the applicability of thiadiazole derivatives in cancer treatment strategies (Osmaniye et al., 2018).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, chemical properties, and potential biological activities. Given the presence of the thiadiazole ring, it might be of interest to explore its potential antitumor activity .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-9(2)6-12(19)16-13-17-18-14(21-13)20-8-10-4-3-5-11(15)7-10/h3-5,7,9H,6,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPZMAXVHHMQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

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